Acid Hydrolysis Stability vs. TBS and TMS Ethers
Under acidic aqueous conditions, the relative hydrolysis rates of trisubstituted silyl ethers follow the order: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This means the TBDPS group on 5-O-tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose is approximately 250 times more stable than the TBS group on the direct analog 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS 68703-51-5) and 5,000,000 times more stable than a TMS ether. In basic media, TBDPS and TBS show comparable stability (both ~20,000 relative to TMS), but TIPS is superior (~100,000) [1].
| Evidence Dimension | Relative rate of acid-catalyzed hydrolysis of silyl ethers (normalized to TMS = 1) |
|---|---|
| Target Compound Data | TBDPS ether: 5,000,000 (relative rate = 0.0000002× TMS rate) |
| Comparator Or Baseline | TBS ether: 20,000; TIPS ether: 700,000; TMS ether: 1 |
| Quantified Difference | TBDPS is 250× more stable than TBS; 7.1× more stable than TIPS; 5,000,000× more stable than TMS |
| Conditions | Aqueous acidic media; relative stability scale derived from compiled kinetic data on trialkyl/arylsilyl ether hydrolysis |
Why This Matters
This differential acid stability allows the TBDPS group to survive acidic conditions (e.g., isopropylidene acetal manipulation, trityl deprotection, or glycosylation with Lewis acid promoters) that would quantitatively cleave a TBS or TMS ether, enabling sequential deprotection strategies unattainable with less stable silyl protecting groups.
- [1] Wikipedia contributors. Silyl ether – Stability. Wikipedia, The Free Encyclopedia. Relative acid stability: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). View Source
